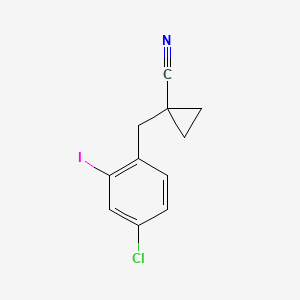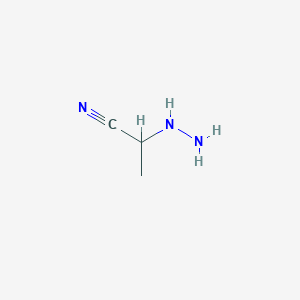
2-Hydrazinylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylpropanenitrile is an organic compound with the molecular formula C3H7N3 It is a nitrile derivative that contains a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydrazinylpropanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
Dehydration of Amides: Another method involves dehydrating amides using phosphorus(V) oxide (P4O10).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on factors such as the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium cyanide (NaCN) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxides and other oxygenated derivatives.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can lead to the formation of various nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylpropanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydrazinylpropanenitrile involves its interaction with molecular targets through its hydrazine and nitrile functional groups. These interactions can inhibit enzyme activity or alter biochemical pathways, making it useful in medicinal chemistry and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoethylhydrazine: Similar in structure but with different reactivity and applications.
2-Hydroxy-2-methylpropanenitrile: Contains a hydroxyl group, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C3H7N3 |
|---|---|
Molekulargewicht |
85.11 g/mol |
IUPAC-Name |
2-hydrazinylpropanenitrile |
InChI |
InChI=1S/C3H7N3/c1-3(2-4)6-5/h3,6H,5H2,1H3 |
InChI-Schlüssel |
RNSOPVHZWUNLFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
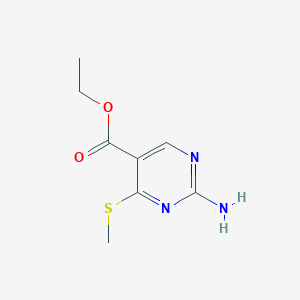
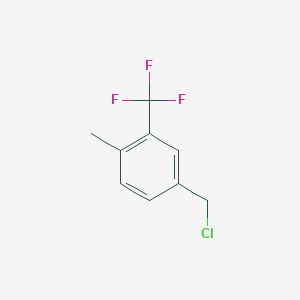
![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
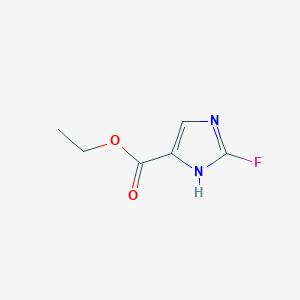


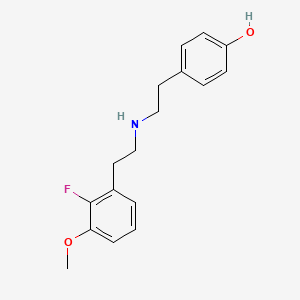


![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)


